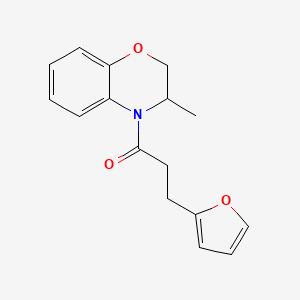![molecular formula C15H22N2OS B7586243 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a wide range of effects on the nervous system.
Mécanisme D'action
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide acts as a positive allosteric modulator of nAChRs, which are widely distributed throughout the nervous system. By binding to these receptors, 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide enhances the activity of acetylcholine, a neurotransmitter that plays a key role in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide has been shown to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and promoting neuronal survival. It has also been shown to have anti-depressant and anti-anxiety effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide in lab experiments is its specificity for nAChRs, which allows for precise modulation of these receptors. However, one limitation is that 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide has low bioavailability, which can make it difficult to achieve therapeutic levels in vivo.
Orientations Futures
There are several potential future directions for research on 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide. One area of interest is the development of more potent and selective allosteric modulators of nAChRs, which could lead to more effective treatments for neurological disorders. Another area of interest is the investigation of the long-term effects of 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide on cognitive function and neuronal survival. Additionally, further research is needed to determine the optimal dosing and administration of 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide for therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide involves several steps, including the reaction of 4-bromomethyl-N-methylbenzamide with 2,6-dimethylthiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain pure 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide.
Applications De Recherche Scientifique
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-11-8-17(9-12(2)19-11)10-13-4-6-14(7-5-13)15(18)16-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQGJYVSJGQVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)CC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)

![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)

![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)

![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586232.png)
![4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7586239.png)
